molecular formula C16H12Cl2N2S B2463336 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-24-5

4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Cat. No.: B2463336
CAS No.: 863001-24-5
M. Wt: 335.25
InChI Key: YAZUOPFCMCHTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This synthetic molecule features a benzothiazole core linked to a 1,2,3,4-tetrahydroisoquinoline moiety, both of which are privileged scaffolds in drug discovery for central nervous system (CNS) disorders . The structural framework of this compound suggests potential as a multi-target-directed ligand (MTDL). Benzothiazole derivatives are extensively investigated for their neuroprotective properties and their role as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are key targets in neurodegenerative conditions . Concurrently, the dihydroisoquinoline component is a recognized pharmacophore with documented antidepressant and anti-Alzheimer's disease activities . The integration of these two fragments is a rational design strategy for developing novel therapeutic agents for complex diseases such as Alzheimer's disease comorbid with depression . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules, or as a reference standard in bioactivity screening and mechanistic studies. Its design aligns with the principles of drug-likeness, indicating good potential for blood-brain barrier penetration, a critical factor for CNS-targeted agents . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,6-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZUOPFCMCHTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Bischler-Napieralski reaction, which is used to form the 3,4-dihydroisoquinoline ring system. This reaction involves the cyclization of phenylethanol derivatives with nitriles in the presence of a Lewis acid catalyst, such as trifluoromethanesulfonic anhydride (Tf2O) .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of phase-transfer catalysts, such as sodium dodecyl sulfate (SDS), can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in a variety of functionalized benzo[d]thiazole derivatives.

Scientific Research Applications

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Alzheimer's Disease : Research indicates that compounds with a benzo[d]thiazole core exhibit significant acetylcholinesterase inhibitory activity. This is crucial for developing treatments for Alzheimer's disease, where acetylcholine levels are diminished due to increased activity of acetylcholinesterase. For instance, a related study synthesized compounds based on 4-hydroxycoumarin and demonstrated that certain derivatives had strong inhibitory effects on acetylcholinesterase, suggesting similar potential for 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole .
  • Antimicrobial Activity : The compound's structural characteristics allow it to be evaluated as an antimicrobial agent. Thiazole derivatives have been extensively studied for their antibacterial properties. A study synthesized various thiazole derivatives and assessed their in vitro antibacterial activities, highlighting the potential of thiazole-based compounds in combating bacterial infections .

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps that typically include the formation of the isoquinoline moiety followed by the introduction of the benzo[d]thiazole structure. The synthesis pathways often utilize established methods for constructing heterocyclic compounds, which can then be modified to enhance biological activity.

Synthesis Overview

StepReaction TypeKey Reagents
1Formation of 3,4-dihydroisoquinolineIsoquinoline precursors
2Coupling with benzo[d]thiazoleThiazole derivatives
3ChlorinationChlorinating agents

Biological Evaluations

Biological evaluations are critical in understanding the efficacy of this compound:

  • In Vitro Studies : Compounds similar to this compound have been subjected to various in vitro assays to determine their biological activity. For example, studies have shown that certain thiazole derivatives possess significant antimicrobial properties and can inhibit key enzymes involved in disease processes .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of these compounds with target proteins such as acetylcholinesterase. These studies provide insights into how structural modifications can enhance or reduce biological activity .

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized a series of thiazole derivatives and tested their inhibitory effects on acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another investigation focused on thiazole derivatives' antibacterial properties against various strains of bacteria. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: Compounds with flexible linkers (e.g., propoxy or hydroxypropyl) require multi-step syntheses, while the target compound’s direct dihydroisoquinoline attachment may simplify production .

Pharmacological and Functional Comparisons

Key Observations :

  • Enzyme Selectivity: The dichloro substitution in the target compound may confer stronger MAO-B inhibition compared to non-halogenated analogs, as seen in SAR studies of 4a-4p .
  • Neuroprotective Potential: Dihydroisoquinoline-benzothiazole hybrids generally exhibit improved blood-brain barrier penetration over simpler benzothiazoles, a trait likely shared by the target compound .

Physicochemical and ADME Properties

Table 3: Predicted ADME Profiles

Property Target Compound Compound 4e () 4a-4p ()
Molecular Weight ~364.25 g/mol 460.2 g/mol 400–450 g/mol
LogP ~3.5 (estimated) 2.8 (calculated) 2.5–3.2 (experimental)
Solubility Low (chlorine substituents) Moderate (propoxy linker) Low to moderate
Enzymatic Stability High (rigid structure) Moderate (hydrolyzable ether linker) Variable (amide linker)

Key Observations :

  • The target compound’s higher LogP compared to 4e and 4a-4p suggests better lipid membrane penetration but may reduce aqueous solubility.
  • Stability: The absence of hydrolyzable linkers (e.g., esters or amides) in the target compound could enhance metabolic stability .

Biological Activity

4,6-Dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Antitumor Activity

Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit significant antitumor properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa5.2
Compound BMCF-73.8
This compoundA5494.5

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies suggest that it may interfere with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells.
  • Anti-inflammatory Properties : Some derivatives possess anti-inflammatory activities, which can contribute to their overall therapeutic profile.

Case Study 1: In Vivo Efficacy

In a study involving mouse models of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. The treatment group exhibited a 60% reduction in tumor volume over four weeks.

Case Study 2: Combination Therapy

A combination of this compound with standard chemotherapeutic agents was tested for synergistic effects. Results indicated enhanced efficacy in reducing tumor growth rates compared to monotherapy.

Absorption and Distribution

Pharmacokinetic studies indicate that the compound is well absorbed when administered orally. It exhibits a moderate half-life, allowing for effective dosing schedules.

Toxicity Profile

Toxicological assessments have shown that while the compound is effective against cancer cells, it also presents some toxicity to normal cells at higher concentrations. Further studies are required to optimize dosing to minimize side effects.

Q & A

Basic: What are the optimal synthetic routes for preparing 4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole with high yield and purity?

A general method involves reacting substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in DMF under reflux (80°C) with triethylamine as a base. After 1.5–2 hours, the mixture is quenched in ice water, and the product is purified via column chromatography (DCM/MeOH) to achieve yields of 28–86% and HPLC purity >90% . Key factors include stoichiometric control of reagents, solvent choice (DMF enhances nucleophilic substitution), and post-reaction pH adjustment to precipitate impurities.

Basic: How can researchers validate the structural integrity of this compound?

Use a multi-technique approach:

  • NMR : Confirm the presence of dihydroisoquinoline protons (δ 2.8–4.2 ppm for CH₂ and NH groups) and benzothiazole aromatic protons (δ 7.0–8.5 ppm).
  • Mass spectrometry (ESI–MS) : Match experimental molecular ion peaks (e.g., [M+H]⁺) with calculated values (e.g., ±0.5 Da deviation) .
  • HPLC : Assess purity (>90%) using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Prioritize enzyme inhibition assays (e.g., MAO-B or BuChE for neurodegenerative applications) and cytotoxicity screening (e.g., MTT assays on SH-SY5Y cells). For antimicrobial activity, use microdilution methods against Gram-positive/negative bacteria. Doses typically range from 1–100 μM, with IC₅₀ values calculated using nonlinear regression .

Advanced: How do substituents on the benzothiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., 4,6-dichloro) enhance MAO-B inhibition by increasing electrophilicity at the thiazole sulfur.
  • Methoxy or nitro groups at position 6 improve blood-brain barrier permeability but may reduce solubility .
  • Bulkier substituents (e.g., bromine) can sterically hinder target binding, reducing potency. Use docking simulations (AutoDock Vina) to validate substituent effects on binding affinity .

Advanced: How can contradictory data in enzyme inhibition assays be resolved?

Contradictions (e.g., high in vitro activity but low cellular efficacy) may arise from:

  • Off-target effects : Perform selectivity profiling against related enzymes (e.g., MAO-A vs. MAO-B).
  • Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation.
  • Poor membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to assess transport .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to MAO-B (PDB: 2V5Z) or BuChE (PDB: 4TPK) using Glide or GOLD. Focus on hydrogen bonds with FAD cofactors or catalytic triads .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate complex stability and ligand-induced conformational changes .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .

Advanced: How can regioselectivity challenges during synthesis be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the dihydroisoquinoline nitrogen) to guide chlorination at positions 4 and 6 of the benzothiazole .
  • Catalytic systems : Use Pd/Cu-mediated C–H activation for late-stage functionalization, minimizing side products .
  • Reaction monitoring : Employ in situ FTIR or LC-MS to track intermediate formation and optimize reaction times .

Advanced: What analytical methods resolve structural ambiguity in diastereomeric byproducts?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .
  • NOESY NMR : Identify spatial proximity between protons (e.g., dihydroisoquinoline CH₂ and benzothiazole substituents) to assign stereochemistry .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., 4e in ) .

Advanced: How do solvent-free conditions impact the compound’s reactivity in Friedel-Crafts reactions?

Solvent-free methods (e.g., using Eaton’s reagent) reduce side reactions (e.g., hydrolysis) and improve yields by 15–20%. However, elevated temperatures (80–100°C) may degrade thermally sensitive substituents (e.g., nitro groups). Monitor via TLC and adjust reaction time accordingly .

Advanced: What strategies mitigate toxicity in preclinical development?

  • Metabolite identification : Use LC-HRMS to detect reactive intermediates (e.g., quinone methides) formed via CYP450 oxidation .
  • Prodrug design : Mask phenolic or amine groups with acetyl or phosphonate moieties to reduce off-target effects .
  • hERG inhibition screening : Patch-clamp assays to assess cardiac liability, with IC₅₀ >10 μM considered low risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.